Maltoheptaose is a linear oligosaccharide composed of seven α-D-glucose units linked by α(1→4) glycosidic bonds. [, , ] It is naturally occurring and can be derived from starch hydrolysis. [, , ] Maltoheptaose serves as a crucial substrate and intermediate in various enzymatic reactions, particularly those involving starch metabolism. [, , , ]
Maltoheptaose is primarily sourced from starch, which is a polysaccharide composed of numerous glucose units. The classification of maltoheptaose within the broader category of maltodextrins is based on its degree of polymerization. Maltodextrins are typically produced through enzymatic or acidic hydrolysis of starch, resulting in oligosaccharides with varying chain lengths. Maltoheptaose falls under the category of short-chain carbohydrates, which are known for their solubility and sweet taste.
The synthesis of maltoheptaose can be achieved through various methods, with enzymatic synthesis gaining prominence due to its efficiency and specificity. A notable approach involves a one-pot cascade reaction starting from soluble starch:
Maltoheptaose has a molecular formula of and a molecular weight of approximately 1,020 g/mol. Its structure consists of seven glucose units connected predominantly through α-1,4-glycosidic linkages, which confer both solubility and digestibility characteristics typical of maltodextrins.
The molecular structure can be represented as follows:
Maltoheptaose participates in various chemical reactions primarily due to its hydroxyl functional groups. Key reactions include:
The mechanism by which maltoheptaose exerts its effects largely depends on its application context:
Maltoheptaose exhibits several notable physical and chemical properties:
Maltoheptaose finds extensive application across various fields:
Maltoheptaose (CAS 34620-78-5), systematically named α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose, is a linear maltooligosaccharide with seven glucose units interconnected by α-1,4-glycosidic bonds. Its molecular formula is C₄₂H₇₂O₃₆, and it has a molecular weight of 1,153.00 g/mol [1] [5]. The compound adopts a right-handed helical conformation in crystalline states, stabilized by intramolecular hydrogen bonds between O3(n) and O2(n+2) residues, which confer rigidity to its central region while allowing flexibility at the reducing and non-reducing ends [7] [9]. This architecture enables specific interactions with enzymatic active sites, particularly those of amylases and glycosyltransferases.
Table 1: Fundamental Chemical Properties of Maltoheptaose
Property | Value |
---|---|
Molecular Formula | C₄₂H₇₂O₃₆ |
Molecular Weight | 1153.00 g/mol |
CAS Registry Number | 34620-78-5 |
Purity Specifications | ≥80% (commercial preparations) |
Glycosidic Linkages | α-1,4 |
Helical Pitch | ~21 Å (crystallographic estimate) |
Biosynthetically, maltoheptaose is produced via enzymatic hydrolysis of cyclodextrins or starch using specialized amylases. Pyrococcus furiosus thermostable amylase (PFTA) demonstrates high specificity for generating maltoheptaose from γ-cyclodextrin through preferential ring-opening transglycosylation. Continuous production is achievable in immobilized enzyme packed-bed reactors, yielding >92% pure maltoheptaose syrup, which is subsequently dried to powder [3]. This method overcomes traditional challenges in isolating defined-length oligosaccharides from heterogeneous maltodextrin mixtures.
X-ray crystallography of maltoheptaose bound to cyclodextrin glycosyltransferase (CGTase) reveals a bent conformation when occupying donor subsites. The sugar chain adopts a distorted helix with glycosidic torsion angles (Φ/Ψ) of -93.7°/ -122.5° at the catalytic site, contrasting with the linear solution structure observed in nuclear magnetic resonance (NMR) studies [7]. This distortion is mechanistically significant as it positions the scissile bond optimally for transglycosylation reactions. Tyr195 in CGTase undergoes conformational rearrangement to accommodate maltoheptaose, inducing active-site closure that excludes water molecules and favors cyclization over hydrolysis [7].
Molecular dynamics simulations indicate substantial flexibility at the terminal residues, with root-mean-square fluctuation (RMSF) values exceeding 1.5 Å for the non-reducing end glucose unit. In contrast, central residues (Glc3-Glc5) exhibit RMSF < 0.8 Å, reflecting conformational stability [4] [6]. NMR relaxation analyses confirm this behavior, showing increased correlation times (τ_c) for internal glucoses (∼2.1 ns) versus terminal residues (∼1.3 ns) in aqueous solution [9]. Such dynamics enable adaptive binding to proteins via induced-fit mechanisms, as demonstrated in studies of maltose-binding protein where ligand dissociation correlates with intrinsic opening rates of the protein [8].
Table 2: Conformational Dynamics of Maltoheptaose in Different Environments
Structural Feature | Crystalline State | Solution State |
---|---|---|
Overall Shape | Bent helix (enzyme-bound) | Extended helix |
Terminal Residue Flexibility | Low (RMSF: 0.5–0.7 Å) | High (RMSF: 1.2–1.8 Å) |
Central Residue Stability | High (H-bond network preserved) | Moderate (solvent-exposed) |
Glycosidic Torsion Angles | Φ: -93.7° ± 3.1°, Ψ: -122.5° ± 4.2° | Φ: -100.2° ± 8.7°, Ψ: -129.1° ± 11.3° |
Maltoheptaose differs structurally and functionally from heterogeneous maltodextrins and cyclic cyclodextrins. Unlike commercial maltodextrins (e.g., DE10 or DE18), which are polydisperse mixtures of varying chain lengths (DP 2–20), maltoheptaose is a monodisperse heptamer. This uniformity translates to superior performance in encapsulation applications, where maltoheptaose exhibits 28% higher aroma retention than DE18 maltodextrins during spray-drying and storage [9]. The narrow molecular weight distribution (Đ = 1.0) creates a dense, homogeneous matrix that minimizes diffusion pathways for volatile compounds.
Cyclodextrins share identical glucose unit counts (e.g., β-cyclodextrin = 7 units) but form rigid macrocycles via intramolecular α-1,4 bonds. This cyclization enables cavity-based host-guest chemistry but restricts conformational flexibility. Maltoheptaose, as a linear analog, lacks a hydrophobic cavity but compensates with terminal aldehyde groups that permit chemical derivatization (e.g., reductive amination for glycoconjugate synthesis) [5] [10]. Functionally, maltoheptaose serves as a critical intermediate in cyclodextrin biosynthesis by CGTases, where its bound conformation preorganizes the substrate for intramolecular transglycosylation to form β-cyclodextrin [7].
Table 3: Functional Comparison with Related Oligosaccharides
Property | Maltoheptaose | Maltodextrin (DE18) | β-Cyclodextrin |
---|---|---|---|
Molecular Uniformity | Monodisperse (DP7) | Polydisperse (DP 2–15) | Monodisperse (DP7) |
Aroma Retention (%) | 92–97 | 64–75 | 81–89 |
Hydrophobic Cavity | Absent | Absent | Present |
Reducing Ends | One (C1 aldehyde) | Variable | None |
Enzymatic Specificity | High (substrate for α-amylases) | Low (broad hydrolysis) | Moderate (CGTase acceptor) |
The structural precision of maltoheptaose underpins its utility in glycobiology research. It serves as a standard in mass spectrometry for glycomic profiling due to its defined mass (m/z 1153.0 [M-H]⁻) and co-crystallizes with proteins to resolve mechanistic questions in carbohydrate-processing enzymes [5] [7] [10]. Its monodispersity contrasts with the heterogeneity of commercial maltodextrins, enabling atomic-level insights into protein-carbohydrate recognition that are obscured in polydisperse systems.
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